molecular formula C16H20N4 B13986997 2,3-Dipyrrolidin-1-ylquinoxaline CAS No. 93538-75-1

2,3-Dipyrrolidin-1-ylquinoxaline

Cat. No.: B13986997
CAS No.: 93538-75-1
M. Wt: 268.36 g/mol
InChI Key: GTECYVGQRHRLBL-UHFFFAOYSA-N
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Description

2,3-Dipyrrolidin-1-ylquinoxaline is a chemical compound characterized by the presence of two pyrrolidine rings attached to a quinoxaline core. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dipyrrolidin-1-ylquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloroquinoxaline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dipyrrolidin-1-ylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines and pyrrolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2,3-Dipyrrolidin-1-ylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dipyrrolidin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .

Properties

CAS No.

93538-75-1

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2,3-dipyrrolidin-1-ylquinoxaline

InChI

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)17-15(19-9-3-4-10-19)16(18-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2

InChI Key

GTECYVGQRHRLBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCCC4

Origin of Product

United States

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